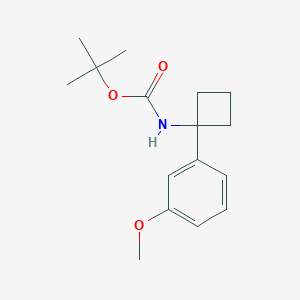

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate

Description

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate is a carbamate-protected amine derivative featuring a cyclobutane ring substituted with a 3-methoxyphenyl group. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) protecting group, commonly employed in organic synthesis to shield amine functionalities during multi-step reactions. The 3-methoxyphenyl substituent introduces aromaticity and electron-donating properties, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

tert-butyl N-[1-(3-methoxyphenyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(9-6-10-16)12-7-5-8-13(11-12)19-4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCAXWUSUNFMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-methoxyphenyl)cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate has several notable applications:

- Organic Synthesis: It serves as a building block in the synthesis of more complex organic compounds and is utilized as a reagent in various chemical reactions.

- Biological Studies: The compound is being investigated for its potential biological activities, including interactions with enzymes and receptors that may modulate biochemical pathways .

- Medicinal Chemistry: Its potential therapeutic properties are under exploration, particularly in the context of drug development aimed at treating various diseases .

Research indicates that this compound may exhibit significant biological activities:

- Antitumor Activity: Derivatives of this compound have shown promise in inhibiting tumor growth across various cancer cell lines. Structural modifications can enhance its efficacy against specific cancer types .

- Antiviral Properties: Studies have demonstrated that certain derivatives exhibit potent inhibition against viral proteases, suggesting potential applications in antiviral therapies. Modifications to the methoxyphenyl group have been linked to enhanced inhibitory activity .

- Pharmacokinetics: Evaluations of pharmacokinetic properties show favorable absorption and distribution characteristics, making it a candidate for further drug formulation studies .

Table 1: Summary of Biological Activities

Case Study: Inhibitory Studies Against SARS-CoV 3CL Protease

Recent research focused on the inhibitory effects of this compound derivatives against SARS-CoV 3CL protease. The study revealed that specific modifications could enhance inhibitory potency, indicating a pathway for developing antiviral agents targeting coronaviruses .

Mechanism of Action

The mechanism of action of tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate and its analogs:

Key Observations :

- Polarity and Solubility : The hydroxymethyl analog exhibits higher polarity due to the hydroxyl group, increasing water solubility relative to the methoxy or bromo derivatives.

- Synthetic Utility: Bromophenyl and cyano analogs are valuable intermediates in Suzuki-Miyaura couplings or nitrile-based transformations, whereas the methoxyphenyl variant may favor reactions requiring electron-rich arenes .

Physicochemical Properties

- Boiling Point and Stability : The hydroxymethyl analog has a predicted boiling point of 312.2°C, while the methoxyphenyl variant likely exhibits higher thermal stability due to aromaticity.

- pKa and Basicity : The hydroxymethyl derivative’s pKa of 12.12 indicates moderate amine basicity, which may differ in the methoxyphenyl compound due to resonance effects from the aryl group.

Research Findings and Comparative Analysis

- Synthetic Efficiency : The bromophenyl analog is commercially available at 98% purity, suggesting scalable synthesis, whereas the methoxyphenyl variant may require specialized methoxylation steps.

- Safety Profiles : The hydroxymethyl analog is classified as an irritant , whereas bromine-containing compounds pose additional toxicity risks . The methoxyphenyl derivative’s safety data remain uncharacterized but likely align with carbamate guidelines.

- Reactivity in Medicinal Chemistry: Cyano analogs demonstrate utility in photoaffinity labeling, whereas methoxyphenyl derivatives may serve as precursors for methoxy-retaining bioactive molecules.

Biological Activity

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate, a compound of increasing interest in medicinal chemistry, is recognized for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H19NO3

- CAS Number : 1233180-61-4

The compound features a tert-butyl group, a cyclobutyl moiety, and a methoxyphenyl substituent, which contribute to its unique biological activity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. It is hypothesized to influence enzyme activity and receptor binding, potentially modulating various biochemical pathways.

Antitumor Activity

Recent studies have indicated that derivatives of the cyclobutyl carbamate structure can exhibit significant antitumor properties. For instance, compounds containing similar structural motifs have shown promise in inhibiting tumor growth in various cancer cell lines.

Inhibitory Studies

Inhibitory assays against SARS-CoV 3CL protease have revealed that certain derivatives of the compound demonstrate potent inhibition, suggesting potential applications in antiviral therapies.

Study on Antiviral Properties

A study focused on the antiviral properties of related compounds demonstrated that modifications to the methoxyphenyl group significantly enhanced inhibitory activity against viral proteases. The findings suggest that structural optimization could lead to more effective antiviral agents.

Evaluation of Pharmacokinetics

Research evaluating the pharmacokinetic properties of this compound indicated favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation.

Q & A

Q. What are the standard synthetic routes for Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate, and what factors influence reaction efficiency?

The synthesis typically involves introducing the tert-butyl carbamate (Boc) protecting group to a cyclobutylamine precursor. A common method uses di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or NaOH) under anhydrous or aqueous conditions . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity .

- Temperature : Room temperature or mild heating (30–50°C) minimizes side reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- NMR Spectroscopy : H and C NMR confirm the presence of the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and cyclobutyl/methoxyphenyl moieties .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies carbamate C=O stretches (~1700 cm) and methoxy C-O bonds (~1250 cm) .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields be systematically addressed?

Contradictions often arise from variations in:

- Reaction scale : Small-scale reactions (<1 mmol) may show lower yields due to handling losses .

- Impurity profiles : Byproducts from incomplete Boc protection or cyclobutyl ring strain require rigorous monitoring via TLC or HPLC .

- Catalyst optimization : Transition metal catalysts (e.g., Pd for cross-coupling) can improve efficiency in multi-step syntheses .

Q. What mechanistic insights exist for the compound’s interactions with biological targets?

- Enzyme inhibition : The carbamate group may act as a transition-state analog in serine hydrolases, supported by kinetic assays (e.g., IC values) .

- Receptor binding : Computational docking studies suggest the methoxyphenyl group engages in π-π stacking with aromatic residues in target proteins .

- Metabolic stability : In vitro studies using liver microsomes assess oxidative degradation of the Boc group .

Q. How does the cyclobutyl ring’s conformation influence reactivity and stability?

- Ring strain : The cyclobutyl ring’s angle strain increases susceptibility to ring-opening reactions under acidic or thermal stress . Comparative studies with cyclohexyl analogs show reduced stability (e.g., 20% degradation after 24 hours at pH 2) .

- Stereoelectronic effects : Substituent orientation (e.g., 3-methoxy vs. 4-methoxy) alters electronic density on the carbamate nitrogen, impacting nucleophilic reactivity .

Methodological Considerations

Q. What strategies optimize regioselectivity in functionalizing the cyclobutyl ring?

- Directed C-H activation : Use of palladium catalysts with directing groups (e.g., pyridyl) enables selective functionalization at the 1-position .

- Protecting group interplay : Sequential Boc and Fmoc protection avoids side reactions during multi-step syntheses .

Q. How are stability studies designed to evaluate storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.